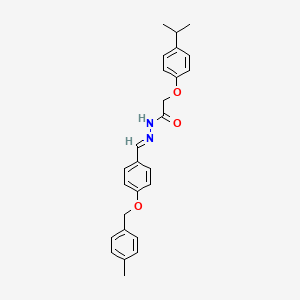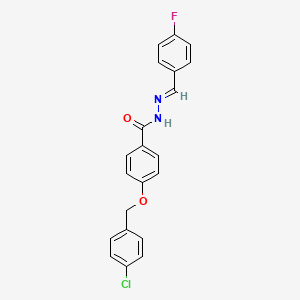![molecular formula C25H20N4O4 B12017815 [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate CAS No. 769153-06-2](/img/structure/B12017815.png)
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-éthoxybenzoate est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par une structure unique qui combine un cycle pyrazine, un fragment de naphtalène et un groupe éthoxybenzoate, ce qui en fait un sujet intéressant pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-éthoxybenzoate implique généralement plusieurs étapes, commençant par la préparation des composants individuels. La pyrazine-2-carbonylhydrazine peut être synthétisée par réaction de l'acide pyrazine-2-carboxylique avec l'hydrate d'hydrazine. Le naphtalène-2-carbaldéhyde est ensuite mis à réagir avec la pyrazine-2-carbonylhydrazine pour former l'intermédiaire hydrazone. Enfin, le groupe éthoxybenzoate est introduit par estérification avec l'acide 4-éthoxybenzoïque en milieu acide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs automatisés, la synthèse en flux continu et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-éthoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la substitution électrophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-éthoxybenzoate peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de réaction et de développer de nouveaux matériaux.
Biologie
En recherche biologique, ce composé peut être étudié pour son potentiel de molécule bio-active. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-éthoxybenzoate pourrait être étudié pour son potentiel thérapeutique. Sa capacité à subir diverses réactions chimiques peut permettre de modifier sa structure afin d'améliorer ses propriétés pharmacologiques.
Industrie
Dans les applications industrielles, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité, une réactivité ou une bioactivité améliorées.
Mécanisme d'action
Le mécanisme d'action du [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-éthoxybenzoate implique son interaction avec des cibles moléculaires dans les systèmes biologiques. Les fragments pyrazine et naphtalène peuvent interagir avec des enzymes ou des récepteurs, modulant leur activité. Le groupe éthoxybenzoate pourrait améliorer la solubilité et la biodisponibilité du composé, facilitant son transport et sa distribution dans l'organisme.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity.
Mécanisme D'action
The mechanism of action of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate involves its interaction with molecular targets in biological systems. The pyrazine and naphthalene moieties may interact with enzymes or receptors, modulating their activity. The ethoxybenzoate group could enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.
Comparaison Avec Des Composés Similaires
Composés similaires
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-méthoxybenzoate : Structure similaire, mais avec un groupe méthoxy au lieu d'un groupe éthoxy.
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-chlorobenzoate : Contient un atome de chlore au lieu d'un groupe éthoxy.
Unicité
L'unicité du [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)méthyl]naphtalène-2-yl] 4-éthoxybenzoate réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe éthoxybenzoate peut améliorer sa solubilité et sa réactivité par rapport à des composés similaires.
Propriétés
Numéro CAS |
769153-06-2 |
|---|---|
Formule moléculaire |
C25H20N4O4 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-19-10-7-18(8-11-19)25(31)33-23-12-9-17-5-3-4-6-20(17)21(23)15-28-29-24(30)22-16-26-13-14-27-22/h3-16H,2H2,1H3,(H,29,30)/b28-15+ |
Clé InChI |
QASSGZXMHHLPGE-RWPZCVJISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017732.png)

![N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017749.png)
![3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12017750.png)
![2-[(5Z)-6-oxo-5-(2-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B12017753.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017755.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017757.png)

![2-[(5E)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017767.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017776.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017792.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12017801.png)
![[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate](/img/structure/B12017803.png)
